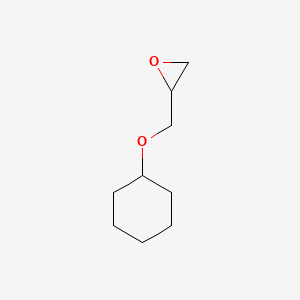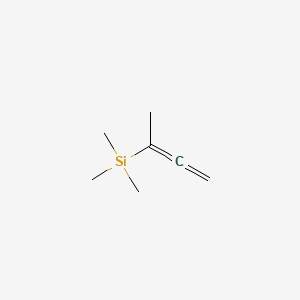
Cyclohexyl glycidyl ether
Übersicht
Beschreibung
Cyclohexyl glycidyl ether is a chemical compound with the molecular formula C9H16O2 . It is a type of epoxy compound, which are known for their reactive properties and are often used in various industrial applications .
Synthesis Analysis
Ethers, including cyclohexyl glycidyl ether, can be prepared using a method known as the Williamson Ether Synthesis. This process involves an S N 2 reaction of an alkoxide ion with a primary alkyl halide . The alkoxide ion is typically prepared by reacting an alcohol with a strong base .Molecular Structure Analysis
The molecular structure of cyclohexyl glycidyl ether consists of a cyclohexyl group attached to an epoxide group . The epoxide group is a three-membered ring containing an oxygen atom and two carbon atoms .Chemical Reactions Analysis
Ethers, including cyclohexyl glycidyl ether, are known to undergo a variety of reactions. One common reaction is the cleavage of the C-O bond when exposed to strong acids . The mechanism of this reaction involves the protonation of the ether oxygen to form a good leaving group, which can then be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of cyclohexyl glycidyl ether can vary depending on its structure and the presence of any functional groups . For example, the addition of different glycidyl ether-based POSS can significantly improve the overall performance of the composites .Wissenschaftliche Forschungsanwendungen
Polymer Chemistry
- Polymer Synthesis and Modification : CHE derivatives, like 1-ethoxyethyl glycidyl ether, are used in polymer chemistry for constructing polymers with complicated architectures. This includes the production of linear polyglycidyl and copolymers with intricate designs, highlighting the versatility of CHE in polymer synthesis (Zhang & Wang, 2015).
Chemistry and Catalysis
- Metal-Mediated Cyclization : CHE is involved in metal-mediated cyclization processes. For instance, aryl and benzyl glycidyl ethers undergo stereospecific cyclizations to produce chromanols and oxepin-ols, showcasing the utility of CHE in organic synthesis (Marcos et al., 2008).
Material Science
- Self-Healing Materials : CHE derivatives, like poly(furfuryl glycidyl ether), are used in creating self-healing materials. These materials exhibit the ability to repair scratch patterns, which is significant in developing advanced functional materials (Barthel et al., 2013).
Polymerization Processes
- Anionic Polymerization : CHE and its derivatives, like phenyl glycidyl ether, are utilized in anionic polymerization processes. This process is key to creating polymers with specific structural and functional properties, particularly in miniemulsion polymerization (Maitre et al., 2000).
Drug Delivery Systems
- Smart Drug Delivery : CHE derivatives, such as cyclohexyloxy ethyl glycidyl ether, are used in developing pH-responsive polymeric micelles for drug delivery. These micelles demonstrate high loading capacity and tunable release efficiency, which is crucial in enhancing the efficacy of therapeutic agents (Son et al., 2021).
Biochemistry
- DNA Interaction : Studies have investigated the interaction of allyl glycidyl ether, a related compound, with DNA. This research provides insights into the genotoxic potential of glycidyl ethers and their derivatives, which is important for understanding their biological effects (Plná et al., 1996).
Environmental Applications
- Carbon Dioxide Copolymerization : CHE is involved in the copolymerization of carbon dioxide with epoxides, demonstrating its role in creating biodegradable polycarbonates. This application is vital for environmental sustainability and chemical fixation of CO2 (Kim et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Research into cyclohexyl glycidyl ether and similar compounds is ongoing, with potential applications in a variety of fields. For example, the high hydrophobicity of long-chain alkyl epoxides and glycidyl ethers combined with tailoring of the crystallization behavior paves the way for a variety of biomedical applications, as well as for large-scale industrial applications as surfactants or as rheology modifiers .
Eigenschaften
IUPAC Name |
2-(cyclohexyloxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJDQHLXEBQMDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958019 | |
| Record name | 2-[(Cyclohexyloxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl glycidyl ether | |
CAS RN |
3681-02-5 | |
| Record name | 2-[(Cyclohexyloxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3681-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((Cyclohexyloxy)methyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003681025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Cyclohexyloxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(cyclohexyloxy)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzonitrile, 4-[(3,4-dihydro-1-oxo-2(1H)-naphthalenylidene)methyl]-](/img/structure/B1582310.png)







![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1582323.png)




